6-(4-Fluorophenoxy)pyridin-3-amine
Description
6-(4-Fluorophenoxy)pyridin-3-amine (CAS: 143071-78-7) is a heterocyclic compound featuring a pyridine ring substituted with an amine group at position 3 and a 4-fluorophenoxy group at position 6 . Its molecular formula is C₁₁H₉FN₂O, with an exact mass of 204.0706 g/mol . The compound is a key intermediate in medicinal chemistry, particularly in the development of anticancer agents, as evidenced by its structural similarity to 6-(4-tert-butylphenoxy)pyridin-3-amine, a known Notch signaling inhibitor with antineoplastic activity .
Properties
IUPAC Name |
6-(4-fluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADQTVNOQCJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329556 | |
| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730095 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143071-78-7 | |
| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenoxy)pyridin-3-amine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-fluorophenol with 3-chloropyridine in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-FPPA has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Research indicates that 6-FPPA can inhibit cancer cell proliferation by targeting specific signaling pathways. Notably, it has shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer), with IC50 values of 11.46 µM and 13.73 µM respectively.
- Kinase Inhibition : The compound exhibits inhibitory effects on Fms-like tyrosine kinase 3 (FLT3), which is relevant in leukemia treatment. This suggests a potential role for 6-FPPA in addressing hematological malignancies .
- Anti-inflammatory Effects : Studies have demonstrated the ability of 6-FPPA to modulate inflammatory responses by influencing cytokine release, positioning it as a candidate for anti-inflammatory therapies.
Biological Research
In proteomics, 6-FPPA is utilized to study protein interactions and functions, enhancing our understanding of cellular processes and disease mechanisms.
Agrochemicals
The compound serves as a building block in the synthesis of agrochemicals, contributing to the development of safer and more effective agricultural products.
The following table summarizes key findings related to the biological activity of 6-FPPA:
| Activity Type | Key Findings |
|---|---|
| Anticancer | Significant cytotoxicity against MCF-7 (IC50 = 11.46 µM) |
| Kinase Inhibition | Inhibitory effects on FLT3 kinase |
| Anti-inflammatory | Modulates pro-inflammatory cytokines |
Anticancer Studies
A notable study evaluated the efficacy of 6-FPPA against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicative of its potential as an anticancer agent. The mechanism involved inhibition of vascular endothelial growth factor (VEGF) signaling pathways, leading to reduced tumor growth.
Kinase Inhibition
Research highlighted the compound's inhibitory effects on FLT3 kinase, crucial in certain leukemias. This suggests a potential therapeutic role for 6-FPPA in treating hematological malignancies. Further studies are required to elucidate precise binding interactions and efficacy in vivo .
Anti-inflammatory Effects
In models assessing inflammatory responses, 6-FPPA exhibited promising results by modulating the release of pro-inflammatory cytokines. This property could position it as a candidate for developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorophenoxy Substituents
The positional isomers of 6-(4-fluorophenoxy)pyridin-3-amine demonstrate how substituent placement impacts properties:
- 6-(3-Fluorophenoxy)pyridin-3-amine (CAS: 954252-97-2): Meta-fluorine may alter electronic distribution less effectively than para-substitution, affecting dipole interactions .
Derivatives with Alternative Aromatic Systems
- 6-(4-Methoxyphenyl)pyridazin-3-amine (CAS: N/A): Replacing pyridine with pyridazine (two adjacent nitrogen atoms) increases hydrogen-bonding capacity. The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature .
- 6-(4-Bromophenyl)pyridin-3-amine (CAS: N/A, referred to as compound 62 in ): Bromine’s larger atomic radius and electronegativity may enhance halogen bonding in target proteins but reduce solubility compared to fluorine .
Bioactive Analogues in Oncology
- 6-(4-tert-Butylphenoxy)pyridin-3-amine: The bulky tert-butyl group enhances lipophilicity, improving membrane permeability for anticancer applications. This compound is a Notch pathway inhibitor, highlighting the role of substituent size in modulating biological activity .
- 6-(Difluoromethyl)pyridin-3-amine hydrochloride (CAS: 2173999-69-2): The difluoromethyl group strongly withdraws electrons, reducing amine basicity. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -CF₃, -SO₂CH₃): Compounds like 6-(trifluoromethoxy)pyridin-3-amine (CAS: 135900-33-3) exhibit increased metabolic stability but lower solubility compared to this compound .
Key Research Findings
- Synthetic Accessibility: this compound and analogues are synthesized via nucleophilic aromatic substitution, with characterization by NMR and ESI-MS .
- Biological Relevance: Fluorine’s electronegativity and small size make this compound a versatile scaffold for kinase inhibitors and anticancer agents, as seen in structurally related compounds .
- Solubility Optimization: Derivatives like this compound hydrochloride (CAS: 31011-28-6) demonstrate the importance of salt formation in enhancing bioavailability .
Biological Activity
6-(4-Fluorophenoxy)pyridin-3-amine (6-FPPA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
6-FPPA is characterized by the molecular formula and a molecular weight of 204.2 g/mol. The structure includes a pyridine ring substituted with a fluorophenoxy group at the sixth position and an amino group at the third position, contributing to its unique chemical properties that facilitate various biological interactions.
The biological activity of 6-FPPA is primarily attributed to its ability to interact with specific molecular targets, such as kinases and enzymes involved in critical cellular processes. The compound has been shown to modulate enzyme activity and signaling pathways, which can lead to significant biological effects, including:
- Inhibition of cancer cell proliferation : By altering signaling pathways associated with tumor growth.
- Potential anti-inflammatory effects : Through modulation of inflammatory mediators.
- Kinase inhibition : Particularly against Fms-like tyrosine kinase 3 (FLT3), which is relevant in leukemia treatment.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 6-FPPA:
Case Studies
-
Anticancer Studies :
A study evaluated the efficacy of 6-FPPA against several cancer cell lines, including MCF-7 and HT-29. The compound demonstrated significant cytotoxicity with IC50 values of 11.46 µM and 13.73 µM, respectively, indicating its potential as an anticancer agent. The mechanism involved the inhibition of VEGF signaling pathways, leading to reduced tumor growth . -
Kinase Inhibition :
Research highlighted the compound's inhibitory effects on FLT3 kinase, which is crucial in certain leukemias. This inhibition suggests a potential therapeutic role for 6-FPPA in treating hematological malignancies. Further studies are required to elucidate the precise binding interactions and efficacy in vivo. -
Anti-inflammatory Effects :
In models assessing inflammatory responses, 6-FPPA exhibited promising results by modulating the release of pro-inflammatory cytokines. This property could position it as a candidate for developing anti-inflammatory therapies.
Q & A
Q. What are the established synthetic routes for 6-(4-Fluorophenoxy)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling reactions between pyridine derivatives and fluorophenol groups. A common method uses Buchwald-Hartwig amination with Pd(OAc)₂ and Xantphos as ligands under inert conditions (e.g., N₂ atmosphere), achieving yields of ~22% . Alternative approaches include hydrogenation of nitro precursors using Pd/C catalysts in methanol, which may improve yields to 105% under optimized pressure and temperature . Key optimization parameters include:
- Catalyst loading (e.g., 0.25 mmol Pd(OAc)₂ per 5 mmol substrate) .
- Base selection (e.g., t-BuONa for deprotonation) .
- Solvent polarity adjustments to stabilize intermediates.
Q. How should researchers characterize the physicochemical properties of this compound, and what critical parameters must be reported?
Essential characterization methods include:
- HPLC/MS : To confirm purity (>95%) and molecular weight (C₁₁H₁₀F₂N₂O, MW 232.21) .
- Solubility profiling : Solubility in DMSO (≥26.2 mg/mL) and methanol is critical for in vitro assays .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 96–98°C for analogous compounds) .
- LogP determination : Use reverse-phase HPLC to estimate lipophilicity, which influences bioavailability .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
Initial screens should focus on:
- Enzyme inhibition assays : Test against kinases or phosphatases due to structural similarity to pyridazine derivatives known to modulate enzyme activity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) using fluorophore-tagged probes.
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric methods.
- Structural confirmation : X-ray crystallography (e.g., single-crystal studies at 173 K with R factor <0.05) to verify binding modes .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
Q. What strategies are effective for designing derivatives of this compound to enhance target selectivity?
Structure-activity relationship (SAR) studies should focus on:
- Substituent modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to enhance binding affinity .
- Scaffold hopping : Replace the pyridine core with pyridazine or triazole moieties to explore new interactions .
- Stereochemical control : Synthesize enantiomers via chiral catalysts (e.g., Pd/Xantphos) to isolate active stereoisomers .
Q. What advanced techniques are suitable for studying the interaction of this compound with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k_d) for target proteins .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor complexes to predict binding stability and hydration effects.
- Cryo-EM : Visualize ligand-induced conformational changes in large protein complexes .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
Crystallization hurdles include low solubility and polymorphism. Solutions involve:
- Co-crystallization : Use fragment-based additives (e.g., 1,4-dioxane) to stabilize crystal lattices .
- High-throughput screening : Test 500+ solvent/anti-solvent combinations via robotic platforms.
- Synchrotron radiation : Enhance diffraction quality for small or weakly diffracting crystals .
Methodological Considerations
Q. What analytical workflows are recommended for detecting degradation products of this compound under stress conditions?
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
